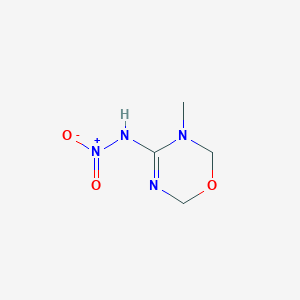

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide: is a chemical compound with the molecular formula C4H8N4O3 and a molecular weight of 160.13 g/mol . It is known for its applications in the synthesis of various chemical intermediates and its role in the production of certain insecticides .

Métodos De Preparación

The synthesis of N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide involves several steps:

Reaction of S-methyl-N-nitroisothiourea with methylamine: This reaction is carried out in ethanol at 50°C to produce an intermediate product.

Reaction with formaldehyde and formic acid: The intermediate product is then reacted with formaldehyde and formic acid at 90°C to yield the final compound.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Análisis De Reacciones Químicas

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Insecticide Development

One of the primary applications of 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine is as an intermediate in the synthesis of thiamethoxam , a widely used insecticide. Thiamethoxam is part of the neonicotinoid class of pesticides that target the nervous system of insects, making it effective against a variety of pests including aphids and whiteflies .

Case Study: Thiamethoxam Efficacy

Research has demonstrated that thiamethoxam exhibits high efficacy against various agricultural pests. A study evaluated its effectiveness in controlling aphid populations on crops such as cotton and soybeans, showing significant reductions in pest numbers and increased crop yields . The compound's mode of action involves binding to nicotinic acetylcholine receptors in insects, leading to paralysis and death.

Environmental Impact Studies

Given the widespread use of thiamethoxam and its precursor compounds like this compound, researchers have conducted numerous studies to assess their environmental impact.

Case Study: Residue Analysis

A comprehensive residue analysis was performed on crops treated with thiamethoxam to determine the persistence of residues in soil and plant tissues. The findings indicated that while thiamethoxam degrades over time, detectable residues remained for several weeks post-application. This raises concerns about potential impacts on non-target organisms and groundwater contamination .

Synthesis and Chemical Research

The synthesis of this compound has been a subject of interest in chemical research due to its structural properties and potential modifications.

Research Findings

Studies have explored various synthetic pathways to optimize yield and purity of this compound. For instance, researchers have investigated different reaction conditions such as temperature and solvent choice to enhance the efficiency of its synthesis . These advancements not only facilitate the production of thiamethoxam but also contribute to broader chemical knowledge regarding oxadiazine derivatives.

Mecanismo De Acción

The mechanism of action of N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide involves its interaction with specific molecular targets and pathways. In the case of its use in insecticides, the compound targets the nervous system of insects, leading to their paralysis and death. The exact molecular pathways and targets are still under investigation, but it is known to affect neurotransmitter receptors and ion channels .

Comparación Con Compuestos Similares

N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

- 3-Methyl-4-nitroimino-tetrahydro-1,3,5-oxadiazine

- 3-Methyl-4-nitroimino-1,3,5-oxadiazinane

- 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine

These compounds share similar structural features but differ in their specific functional groups and chemical properties, which influence their reactivity and applications .

Actividad Biológica

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine (CAS 153719-38-1) is a synthetic compound primarily recognized as an intermediate in the production of the insecticide thiamethoxam. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C4H8N4O3

- Molecular Weight : 160.13 g/mol

- Melting Point : 141-143 °C

- Boiling Point : 290.9 °C

- Density : 1.60 g/cm³

- Flash Point : 130 °C

This compound acts primarily as a neonicotinoid , targeting nicotinic acetylcholine receptors (nAChRs) in insects. The interaction with these receptors leads to overstimulation of the nervous system, resulting in paralysis and death of the insect. This mechanism is crucial for its efficacy as an insecticide.

Biochemical Pathways

The compound disrupts the cholinergic pathway in insects by binding to nAChRs, which are integral to neurotransmission. This overstimulation causes excessive release of neurotransmitters and subsequent neuronal dysfunction.

Case Studies

- Insecticidal Activity : As an intermediate for thiamethoxam, this compound has been implicated in effective pest control strategies. Thiamethoxam demonstrates systemic activity in plants and is effective against a range of agricultural pests.

- Cytotoxicity Assessment : In a comparative study involving various oxadiazine derivatives, compounds similar to 3,6-Dihydro-3-methyl-N-nitro showed moderate to high cytotoxicity against cancer cell lines with IC50 values ranging from 4.47 to 52.8 μM . This suggests that further exploration into the biological activity of this specific compound could yield significant findings.

Comparative Analysis Table

| Property | Value |

|---|---|

| Molecular Formula | C4H8N4O3 |

| Molecular Weight | 160.13 g/mol |

| Melting Point | 141–143 °C |

| Boiling Point | 290.9 °C |

| Density | 1.60 g/cm³ |

| Flash Point | 130 °C |

| Primary Use | Insecticide intermediate |

Propiedades

Número CAS |

153719-38-1 |

|---|---|

Fórmula molecular |

C4H8N4O3 |

Peso molecular |

160.13 g/mol |

Nombre IUPAC |

(NE)-N-(3-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide |

InChI |

InChI=1S/C4H8N4O3/c1-7-3-11-2-5-4(7)6-8(9)10/h2-3H2,1H3,(H,5,6) |

Clave InChI |

GAYLOVDFGKQKCJ-UHFFFAOYSA-N |

SMILES |

CN1COCN=C1N[N+](=O)[O-] |

SMILES isomérico |

CN\1COCN/C1=N\[N+](=O)[O-] |

SMILES canónico |

CN1COCNC1=N[N+](=O)[O-] |

Key on ui other cas no. |

153719-38-1 |

Pictogramas |

Irritant |

Sinónimos |

3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine; N-(3-Methyl-3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide |

Origen del producto |

United States |

Q1: What is the significance of 3,6-dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine in pesticide synthesis?

A1: this compound serves as a crucial building block in the synthesis of thiamethoxam, a widely used neonicotinoid insecticide. [] A recently published green synthetic method highlights its reaction with 2-chloro-5-chloromethylthiazole in the presence of catalysts and specific solvents to produce thiamethoxam with high yield and minimal environmental impact. [] Understanding the reactivity and optimal conditions for this compound is essential for developing efficient and environmentally friendly production processes for thiamethoxam.

Q2: What are the advantages of the reported green synthetic method using this compound for thiamethoxam production?

A2: The research highlights several advantages of the new synthetic method:

- High Yield: The optimized reaction conditions and stoichiometry result in a significantly higher yield of thiamethoxam compared to traditional methods. []

- Reduced Waste: The process is designed to minimize harmful waste generation, aligning with green chemistry principles. []

- Solvent Recycling: The method incorporates solvent recycling, further reducing environmental impact and production costs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.